2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Lipophilicity Chromatography Physicochemical profiling

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 166591-85-1) is a tert-butoxycarbonyl (Boc)-protected derivative of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a constrained cyclic amino acid belonging to the tetrahydroisoquinoline (THIQ) class. The compound incorporates a Boc protecting group on the endocyclic secondary amine and a free carboxylic acid at the 1-position, yielding a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g·mol⁻¹.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 166591-85-1
Cat. No. B062014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS166591-85-1
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
InChIKeyKMTRFKAFNRHBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 166591-85-1): A Boc-Protected Constrained Amino Acid Building Block for Procurement Evaluation


2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 166591-85-1) is a tert-butoxycarbonyl (Boc)-protected derivative of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a constrained cyclic amino acid belonging to the tetrahydroisoquinoline (THIQ) class. The compound incorporates a Boc protecting group on the endocyclic secondary amine and a free carboxylic acid at the 1-position, yielding a molecular formula of C₁₅H₁₉NO₄ and a molecular weight of 277.32 g·mol⁻¹ . The Boc group provides acid-labile amine protection compatible with Boc-strategy solid-phase peptide synthesis (SPPS), while the fused bicyclic scaffold imposes conformational restriction analogous to proline but with distinct spatial orientation of the carboxyl group [1]. This compound is supplied as a racemic mixture (R/S at the 1-position), with enantiopure (R)- and (S)-forms available under separate CAS numbers (151004-96-5 and 151004-94-3, respectively) .

Why Unprotected THIQ-1-Carboxylic Acid or Fmoc/Cbz Analogs Cannot Simply Replace 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid


Substituting the Boc-protected THIQ-1-carboxylic acid with its unprotected parent compound (1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, MW 177.20) or with an Fmoc- or Cbz-protected analog introduces fundamentally different physicochemical and reactivity profiles that preclude functional interchangeability. Boc protection eliminates the basic secondary amine (pKa ~9.12 in the unprotected form [1]), thereby raising the consensus LogP from approximately −1.3 to +2.02 and reducing predicted aqueous solubility from logS −1.6 to −3.05 (≈0.25 mg·mL⁻¹) . These alterations shift chromatographic retention, extraction behavior, and compatibility with aqueous reaction media. The Boc group is selectively removable under acidic conditions (TFA or HCl/dioxane), whereas Fmoc requires basic conditions (piperidine) and Cbz requires hydrogenolysis — meaning the choice of protecting group dictates the entire synthetic strategy and the orthogonality of subsequent deprotection steps [2]. Furthermore, the solid-phase loading efficiency, side-product profile during deprotection, and cost-per-gram differ substantially between protecting-group variants, as quantified below.

Quantitative Differentiation Evidence: 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid vs Closest Analogs


LogP Shift of ~3.3 Units vs Unprotected THIQ-1-Carboxylic Acid Dictates Chromatographic and Extraction Behavior

Boc protection of the endocyclic amine in THIQ-1-carboxylic acid produces a dramatic increase in lipophilicity. The Boc-protected target compound has a consensus LogP of 2.02 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the unprotected parent compound, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, exhibits a predicted LogP of −1.3 to −1.2 (ALOGPS) [1]. This LogP shift of approximately +3.3 log units means the Boc-protected form is roughly 2000-fold more lipophilic, profoundly affecting reversed-phase HPLC retention, liquid-liquid extraction efficiency, and membrane permeability predictions.

Lipophilicity Chromatography Physicochemical profiling

Deprotection Impurity Control: 4 N HCl/Dioxane Avoids Trifluoroacetamide Contaminant Observed with TFA

In the solid-phase synthesis of 1-substituted tetrahydroisoquinolines employing Boc-protected THIQ carboxylic acid scaffolds on Marshall linker resin, Bunin et al. (2004) directly compared two acidic Boc-deprotection conditions. When trifluoroacetic acid (TFA) was employed for Boc removal, the corresponding trifluoroacetamide impurity 28 was observed in significant amounts, postulated to arise via formation of a mixed anhydride intermediate followed by nucleophilic attack of the free amine on the trifluoroacetyl species. Substitution of TFA with 4 N HCl in 1,4-dioxane eliminated this trifluoroacetamide contaminant [1]. This finding was critical for maintaining the purity of support-bound amine hydrochlorides prior to acylation.

Solid-phase peptide synthesis Boc deprotection Impurity profiling

Cost Differential vs Fmoc-Protected Analog: Boc-THIQ-1-COOH is Approximately 38% Less Expensive per Gram

Commercial pricing data indicate a meaningful cost advantage for the Boc-protected THIQ-1-carboxylic acid relative to its Fmoc-protected counterpart. The racemic Boc compound (CAS 166591-85-1) is listed at $200.00/g from a bulk supplier . The enantiopure (R)-Boc variant (CAS 151004-96-5) is priced at $434/g (AKSci) . The (R)-Fmoc-THIQ-1-carboxylic acid (CAS 204317-98-6) is priced at $693/g (AKSci) . Comparing the racemic Boc compound to the enantiopure (R)-Fmoc analog yields a cost ratio of approximately 1:3.5; even comparing enantiopure-to-enantiopure gives a ratio of 1:1.6. The racemic Boc compound is therefore approximately 71% cheaper than enantiopure Fmoc on a per-gram basis.

Procurement economics Peptide building blocks Cost analysis

Resin Loading Efficiency for Boc-THIQ-1-COOH on Marshall Linker: Quantitative Loading Optimisation Data

The sterically congested nature of the Boc-protected tetrahydroisoquinoline-1-carboxylic acid scaffold reduces resin acylation efficiency relative to less hindered amino acids, necessitating systematic loading optimisation. Bunin et al. (2004) quantified resin loading after single and double acylation of (4-hydroxyphenyl)sulfide resin (Marshall linker) across five Boc-THIQ scaffolds [1]. Loading after the first acylation ranged from 64% to 100% depending on the scaffold substitution pattern. A second acylation cycle (300 mol% relative to unreacted sites) improved loading to 80–100% for all scaffolds. For scaffold 9a (unsubstituted Boc-THIQ-1-COOH), single acylation achieved 84% loading, and double acylation reached 99%. This protocol was established using a quantitative in-process control method based on the ratio of 4-phenylbenzoyl-derived butylamide to n-butyl-4-phenylbenzamide.

Solid-phase synthesis Resin loading Process optimisation

Commercial Purity Specification: 97.0–99.83% with Batch-Specific QC Documentation

Multiple reputable suppliers provide the racemic Boc-THIQ-1-carboxylic acid with documented purity. Sigma-Aldrich/Ambeed specifies ≥97% purity (solid, storage at 2–8 °C) . Bidepharm lists standard purity at 97% and provides batch-specific QC reports including NMR, HPLC, and GC . ChemScene reports an elevated purity of 99.83% . In comparison, the unprotected parent compound (CAS not assigned in HMDB; enantiopure R-form CAS 151004-93-2) is less commonly stocked by major catalogues, and the Fmoc analog (CAS 204317-98-6) is typically offered at ≥97% purity . The highest reported purity of 99.83% for the Boc compound exceeds the typical ≥97% specification of the Fmoc counterpart by approximately 2.8 percentage points.

Quality control Vendor qualification Analytical chemistry

Optimal Procurement and Application Scenarios for 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptidomimetics

This compound is the preferred building block for Boc-SPPS protocols constructing peptides containing a 1-carboxy-tetrahydroisoquinoline residue as a conformationally constrained proline surrogate. The Boc group is removed on-resin using 4 N HCl in 1,4-dioxane — rather than TFA — to avoid the trifluoroacetamide impurity documented by Bunin et al. (2004) [1]. The quantitative resin loading data (84% after single acylation, 99% after double coupling for the unsubstituted scaffold) enable precise stoichiometric planning. The elevated LogP (2.02 vs −1.3 for the unprotected amino acid) facilitates organic-phase workup of intermediate products.

Process Chemistry Scale-Up Where Cost-Per-Gram and Impurity Control Are Decisive

At $200/g (racemic) or $434/g (enantiopure R-form), the Boc-protected compound undercuts the Fmoc analog ($693/g) by 37–71%, a margin that becomes significant at multi-gram to kilogram scale . The demonstrated ability to achieve >95% resin loading via double coupling, combined with the avoidance of TFA-related impurities, reduces the cost of re-work and purification in larger campaigns.

Medicinal Chemistry SAR Exploration Requiring Differential Lipophilicity Tuning

The ~3.3 LogP unit difference between the Boc-protected and unprotected THIQ-1-carboxylic acid makes the Boc compound the building block of choice when increased lipophilicity is desired — for example, to enhance passive membrane permeability or to shift retention time in preparative HPLC. Researchers exploring structure-activity relationships (SAR) around constrained amino acid scaffolds can exploit this property difference systematically.

Combinatorial Library Production Requiring Reproducible Resin Loading and Validated Purity

For combinatorial chemistry laboratories generating libraries of 1-substituted tetrahydroisoquinoline carboxamides, the availability of the Boc compound at 97–99.83% purity with batch-specific NMR, HPLC, and GC documentation from multiple vendors ensures the input material quality needed for library consistency. The published solid-phase protocol with quantitative loading QC [1] provides a validated starting point for automation.

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